5-Lipoxygenase (5-LOX) Inhibitory Potency: 7-Fluoro-2-naphthyl Ketone vs. 1-Naphthyl 3,5-Dinitrobenzoate
1-(7-fluoronaphthalen-2-yl)ethan-1-one inhibits human recombinant 5-LOX with an IC₅₀ of 570 nM [1]. In contrast, 1-naphthyl 3,5-dinitrobenzoate—a structurally related naphthyl-based 5-LOX inhibitor—exhibits an IC₅₀ of 1,040 nM (1.04 µM) under comparable cell-free assay conditions . The 7-fluoro-2-naphthyl ketone demonstrates approximately 1.8-fold greater potency (570 nM vs. 1,040 nM). In human polymorphonuclear leukocytes (PMNL), the compound shows an IC₅₀ of 950 nM [1], whereas 1-naphthyl 3,5-dinitrobenzoate requires 8,600 nM (8.6 µM) in a human whole blood assay .
| Evidence Dimension | 5-LOX inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 570 nM (recombinant 5-LOX); 950 nM (PMNL) |
| Comparator Or Baseline | 1-Naphthyl 3,5-dinitrobenzoate: 1,040 nM (recombinant 5-LOX); 8,600 nM (HWB) |
| Quantified Difference | ~1.8-fold lower IC₅₀ in recombinant assay; ~9-fold lower IC₅₀ in cellular vs. whole blood context |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); human PMNL; MTT/fluorogenic substrate assays |
Why This Matters
The 1.8-fold potency advantage and substantially lower cellular IC₅₀ position this compound as a more sensitive tool for 5-LOX inhibition studies, reducing the compound quantity required for equivalent target engagement.
- [1] BindingDB. BDBM50591534. IC₅₀ data for 5-LOX and sEH inhibition by 1-(7-fluoronaphthalen-2-yl)ethan-1-one. View Source
